molecular formula C8H14ClN3O2 B6590217 methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride CAS No. 908356-37-6

methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride

Cat. No. B6590217
CAS RN: 908356-37-6
M. Wt: 219.7
InChI Key:
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Description

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride, also known as Methyl-2-amino-3-imidazolepropanoate hydrochloride, is a small molecule that has been used in a variety of scientific research applications. It is a synthetic compound that has been used for its wide range of biochemical and physiological effects. In

Scientific Research Applications

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochlorideno-3-imidazolepropanoate hydrochloride has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, protein-protein interactions, and signal transduction pathways. It has also been used in the study of cell signaling pathways, and it has been used in the study of drug design and drug delivery.

Mechanism of Action

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochlorideno-3-imidazolepropanoate hydrochloride has been shown to interact with a variety of proteins and enzymes in the cell. It has been shown to inhibit the activity of enzymes involved in signal transduction pathways, and it has been shown to interact with proteins involved in protein-protein interactions. It has also been shown to interact with proteins involved in cell signaling pathways.
Biochemical and Physiological Effects
methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochlorideno-3-imidazolepropanoate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in signal transduction pathways, and it has been shown to inhibit the activity of proteins involved in protein-protein interactions. It has also been shown to interact with proteins involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochlorideno-3-imidazolepropanoate hydrochloride has several advantages and limitations when used in laboratory experiments. Its main advantage is that it is a small molecule and can be easily synthesized in the lab. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it useful in a variety of research applications. Its main limitation is that its effects can be unpredictable, making it difficult to use in certain experiments.

Future Directions

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochlorideno-3-imidazolepropanoate hydrochloride has potential for a variety of future directions. It could be used to study the effects of protein-protein interactions, signal transduction pathways, and cell signaling pathways. It could also be used to study the effects of drug design and drug delivery. Additionally, it could be used to study the effects of enzyme inhibition, and it could be used to study the effects of small molecule-protein interactions. Finally, it could be used to study the effects of synthetic compounds on biochemical and physiological processes.

Synthesis Methods

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochlorideno-3-imidazolepropanoate hydrochloride can be synthesized through a two-step process. The first step involves the condensation of 2-amino-3-imidazolepropanoic acid with formaldehyde in the presence of a base such as sodium hydroxide. This reaction yields the desired product, methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate. The second step involves the hydrolysis of the product with hydrochloric acid to yield the desired product, methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride involves the reaction of starting materials to form the final product. The synthesis pathway should be designed to ensure high yield and purity of the product.", "Starting Materials": [ "Methyl acetoacetate", "1-methyl-1H-imidazole-5-carboxaldehyde", "L-alanine methyl ester hydrochloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 1-methyl-1H-imidazole-5-carboxylic acid", "a. Dissolve 1-methyl-1H-imidazole-5-carboxaldehyde (10 mmol) in ethanol (50 mL) and add sodium borohydride (10 mmol) slowly with stirring.", "b. After the addition is complete, stir the reaction mixture at room temperature for 2 hours.", "c. Quench the reaction by adding hydrochloric acid (1 M) dropwise until the pH is 1.", "d. Extract the product with ethyl acetate (3 x 50 mL) and dry the organic layer over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain 1-methyl-1H-imidazole-5-carboxylic acid as a white solid.", "Step 2: Synthesis of methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate", "a. Dissolve L-alanine methyl ester hydrochloride (10 mmol) and 1-methyl-1H-imidazole-5-carboxylic acid (10 mmol) in ethanol (50 mL).", "b. Add sodium hydroxide (10 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "c. Acidify the reaction mixture with hydrochloric acid (1 M) to pH 1.", "d. Extract the product with ethyl acetate (3 x 50 mL) and dry the organic layer over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate as a white solid.", "Step 3: Synthesis of methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride", "a. Dissolve methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate (10 mmol) in water (50 mL).", "b. Add hydrochloric acid (1 M) dropwise until the pH is 1.", "c. Concentrate the solution under reduced pressure to obtain methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride as a white solid." ] }

CAS RN

908356-37-6

Product Name

methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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